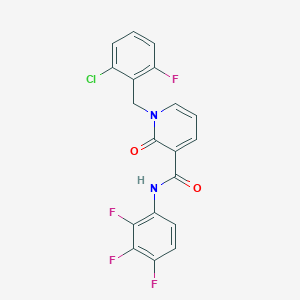

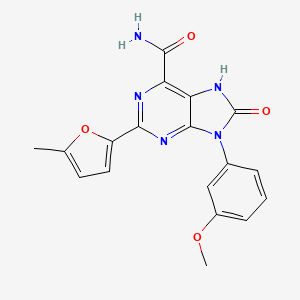

![molecular formula C18H18N2O2 B2690327 1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 868155-44-6](/img/structure/B2690327.png)

1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[3-(2-Hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a 2-hydroxyphenyl group at the 3-position and a 4-methylphenyl group at the 5-position. The 1-position of the pyrazole ring is further substituted with an ethanone group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The phenyl rings would contribute to the aromaticity of the molecule, and the hydroxy and methyl substituents would likely influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the substituents on the phenyl rings. The hydroxy group might be involved in hydrogen bonding, and the methyl group could undergo reactions typical of alkyl substituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the hydroxy group might increase its polarity and influence its solubility in different solvents. The aromatic rings could contribute to its UV-visible absorption spectrum .

Aplicaciones Científicas De Investigación

Anti-Microbial Properties

A study by Medicharla Sri Satya et al. (2022) explored the anti-microbial properties of Ethanone 1-(2-hydroxy-5-methyl phenyl), a related compound, found in various plant extracts. The study focused on its binding efficacy with proteins in Staphylococcus aureus and assessed its ADMET properties.

Synthesis of Pyrazoles and Pyrazoline Derivatives

N. M. Chavhan et al. (2012) conducted research on the synthesis of biologically significant pyrazoles and pyrazoline derivatives using 1-(2-Hydroxyphenyl)ethanone. This study, published in the journal "ChemInform", emphasized the antibacterial activities of these synthesized compounds against various bacterial strains (Chavhan et al., 2012).

Tyrosinase Inhibitors

Zhi-Fen Zhou et al. (2013) synthesized various 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives and examined their inhibitory activity on mushroom tyrosinase. One of the compounds, which is closely related to the queried compound, showed significant potency as a tyrosinase inhibitor (Zhou et al., 2013).

Fluorescent On-Off Probe for H2S

T. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe using 1-(2-Hydroxyphenyl)ethanone. This probe demonstrated high selectivity and sensitivity to H2S and potential applications in biological systems (Fang et al., 2019).

Synthesis of Schiff Bases

M. Raza et al. (2021) synthesized new Schiff bases using a related compound, exploring their crystal structure, Hirshfeld surface analysis, and potential as AChE and BChE inhibitors (Raza et al., 2021).

Fungicidal Activity

Cui Ping and M. Key (2008) explored the fungicidal activity of novel derivatives synthesized from 4-(2-Hydroxyphenyl)but-3-en-2-one, showcasing their potential in combating various fungi (Ping & Key, 2008).

Propiedades

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16-11-17(20(19-16)13(2)21)15-5-3-4-6-18(15)22/h3-10,17,22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFFOSSMICREAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[5-(2-hydroxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

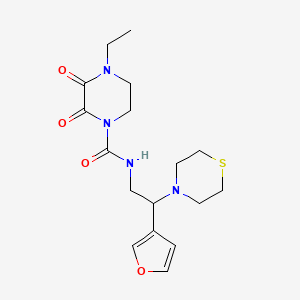

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)

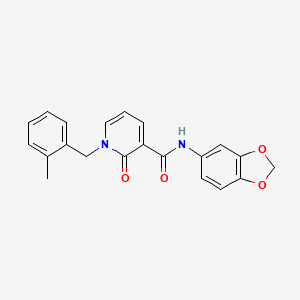

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

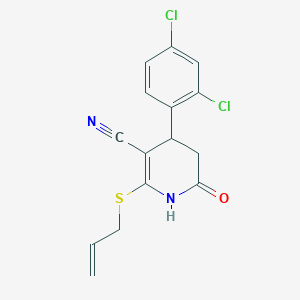

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)

![3-[(4,5-Dichloro-6-oxopyridazin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2690256.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)